Strychene

Description

Historical Context of Strychnine (B123637) within Organic Chemistry

The history of strychnine is deeply intertwined with the foundational period of organic chemistry, marked by the isolation of pure compounds from natural sources and the subsequent quest to understand their structures and synthesis.

The first isolation of strychnine in a pure crystalline form was achieved by French chemists Joseph Bienaimé Caventou and Pierre-Joseph Pelletier in 1818. wikipedia.orgwikipedia.orgnih.govnih.govatamankimya.comwikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.orgwikidoc.orgflybase.orgnih.gov They isolated this potent alkaloid from the seeds of Strychnos ignatii (Saint-Ignatius' bean) and Strychnos nux-vomica. wikipedia.orgwikipedia.orgnih.govatamankimya.comwikipedia.orgwikipedia.orgfishersci.canih.gov This isolation was a significant milestone, demonstrating that "acid-fixing [alkaloids] are produced in the vegetable kingdom" and contributing to the early understanding of natural products. wikidoc.org Following its isolation, early efforts focused on characterizing the compound, including the determination of its molecular formula, C₂₁H₂₂N₂O₂, which was accomplished in the 1830s. nih.gov

Determining the chemical structure of strychnine proved to be an exceptionally challenging endeavor that spanned over a century and involved numerous prominent chemists. wikidoc.orgnih.govthegoodscentscompany.comfishersci.nowikipedia.org The complexity of the molecule, with its multiple rings and stereocenters, necessitated extensive chemical degradation studies using the limited reactions available at the time. nih.gov Key figures who made pioneering contributions to unraveling the structure included Sir Robert Robinson, Hermann Leuchs, Heinrich Wieland, and Robert Burns Woodward. wikipedia.orgwikipedia.orgnih.govwikipedia.orgwikipedia.orgwikidoc.orgnih.govthegoodscentscompany.comfishersci.nowikipedia.orgnih.govwikidata.org Sir Robert Robinson, in particular, published extensively on the subject, proposing numerous structures based on degradative evidence. wikipedia.orgwikidoc.orgnih.govthegoodscentscompany.comwikipedia.org The correct structure was finally established in the mid-1940s through a combination of chemical degradation, spectroscopic analysis (such as UV spectroscopy), and ultimately confirmed by X-ray crystallography between 1947 and 1951. wikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.nowikipedia.orgwikipedia.org There has been historical discussion regarding the precise credit for the final structure elucidation between Robinson and Woodward. wikidoc.orgthegoodscentscompany.comfishersci.no

The structural complexity of strychnine made it a highly desirable, albeit formidable, target for total synthesis. wikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgflybase.orgfishersci.seeasychem.orgguidetopharmacology.org The successful total synthesis of strychnine by Robert Burns Woodward and his research group in 1954 is considered a landmark achievement in the history of organic chemistry. wikipedia.orgwikipedia.orgnih.govwikipedia.orgguidetopharmacology.orgwikipedia.orgwikidata.orgwikidata.orgfishersci.seuni.lunih.gov This synthesis, accomplished in 29 steps, demonstrated the power of organic synthesis to construct highly complex natural products and is often cited as ushering in a "golden age" of total synthesis. wikipedia.orgwikidata.orgwikidata.org Woodward's approach, although based on a biosynthetic hypothesis that was later shown to be incorrect, provided a roadmap for the successful construction of the molecule. wikipedia.org The pursuit of strychnine synthesis stimulated the development of new synthetic strategies, tactics, and methodologies, influencing subsequent generations of organic chemists. wikipedia.orgguidetopharmacology.orgeasychem.orgguidetopharmacology.org

Pioneering Contributions to Structural Understanding

Academic Significance of Strychnine as a Complex Molecular Target

Beyond its historical importance, strychnine continues to hold academic significance as a challenging and instructive molecular target in organic chemistry.

The difficulty in determining strychnine's structure stemmed from its intricate molecular architecture. The molecule contains seven rings, six stereogenic centers (including a quaternary carbon stereocenter), and various functional groups, presenting a significant challenge for analysis, particularly with the classical methods available for much of the study period. wikipedia.orgwikipedia.orgnih.govthegoodscentscompany.comfishersci.nofishersci.se The process required painstaking chemical degradation to break the molecule into smaller, identifiable fragments, and interpreting the connectivity of these fragments to reconstruct the whole molecule was a complex puzzle. nih.gov The lack of modern spectroscopic techniques like NMR and mass spectrometry for a significant portion of the elucidation effort contributed to the protracted timeline. thegoodscentscompany.comfishersci.nowikipedia.org

Strychnine's inherent complexity has made it an ideal benchmark for evaluating and showcasing new total synthesis strategies and methodologies. wikipedia.orgwikipedia.orgfishersci.seeasychem.orgguidetopharmacology.org Since Woodward's initial synthesis, numerous other research groups have developed independent total syntheses of strychnine, each employing different strategic approaches and highlighting new chemical transformations. wikipedia.orgwikipedia.orgguidetopharmacology.orgflybase.orgfishersci.seguidetopharmacology.orgfishersci.seuni.lusigmaaldrich.comfishersci.no These syntheses have explored various strategies, including asymmetric synthesis to control stereochemistry and cascade reactions to build molecular complexity efficiently. guidetopharmacology.orgguidetopharmacology.orgsigmaaldrich.comfishersci.no The molecule's rigid framework and the presence of key intermediates like the Wieland-Gumlich aldehyde and isostrychnine (B1248549), which can be converted to strychnine in a single step, have also influenced synthetic planning. wikipedia.orgfishersci.sefishersci.seuni.lu Studying the diverse approaches to synthesizing strychnine provides valuable insights into the evolution of synthetic organic chemistry and the ingenuity of chemists in tackling complex molecular targets. wikipedia.orgguidetopharmacology.orgeasychem.orgfishersci.no

Based on the nature of the information presented in this article, which focuses on historical context, structural challenges, and synthesis strategies rather than discrete numerical data points, a traditional interactive data table is not directly applicable. The detailed research findings and milestones are integrated into the narrative of each section.

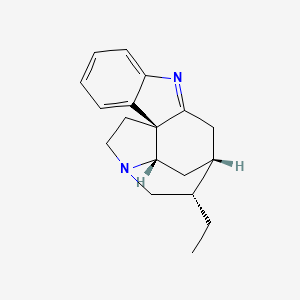

Structure

3D Structure

Properties

CAS No. |

2912-06-3 |

|---|---|

Molecular Formula |

C18H22N2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

(1R,11R,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,8-tetraene |

InChI |

InChI=1S/C18H22N2/c1-2-12-11-20-8-7-18-14-5-3-4-6-15(14)19-16(18)9-13(12)10-17(18)20/h3-6,12-13,17H,2,7-11H2,1H3/t12-,13+,17+,18+/m1/s1 |

InChI Key |

XIISKYLRNHKDPN-QISBLDNZSA-N |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1CC3=NC5=CC=CC=C45 |

Canonical SMILES |

CCC1CN2CCC34C2CC1CC3=NC5=CC=CC=C45 |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Strychnine

Evolution of Strychnine (B123637) Structure Determination Methodologies

The journey to solving the structure of strychnine involved a progression of chemical and physical methods, reflecting the state of chemical science over different eras.

Early Chemical Degradation Approaches

In the absence of modern spectroscopic and crystallographic techniques, early chemists relied heavily on chemical degradation to break down strychnine into smaller, more manageable fragments with known structures. chemistryviews.orgacs.org This approach, which began after the determination of strychnine's molecular formula (C₂₁H₂₂N₂O₂) in the 1830s, was a tedious process. chemistryviews.org Chemists attempted to dismantle the molecule using various reactions available at the time, hoping to gain insights into the connectivity of atoms and the arrangement of rings. chemistryviews.orgacs.org This period involved extensive experimental work and numerous proposed structural formulas, highlighting the challenges posed by the molecule's complexity. chemistryviews.orgresearchgate.net

Application of X-ray Crystallography in Definitive Structure Assignment

The advent of X-ray crystallography marked a turning point in the structural elucidation of complex molecules like strychnine. While chemical degradation and related studies by chemists like Sir Robert Robinson led to proposed structures in the 1940s, X-ray analysis provided the definitive confirmation. wikipedia.orgchemistryviews.orgresearchgate.netmpg.de The structure was ultimately assured through X-ray analysis in 1950. chemistryviews.org X-ray crystallography has also been used to study the charge density of strychnine at very low temperatures, providing detailed information about electron distribution within the molecule. nih.gov Furthermore, X-ray crystal structures of strychnine in complex with proteins like Acetylcholine (B1216132) Binding Protein (AChBP) have provided insights into its binding modes and interactions at a molecular level. plos.orgresearchgate.netnih.gov

Advanced Computational Chemistry in Strychnine Structural Verification

Computational chemistry plays a crucial role in complementing experimental techniques for structural verification and understanding the conformational landscape of molecules like strychnine. nih.govmdpi.com

Density Functional Theory (DFT) Applications for Equilibrium Geometry

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating various molecular properties. sci-hub.seresearchgate.netnih.gov DFT calculations have been performed on strychnine to determine its equilibrium geometry in the ground state. sci-hub.seresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data obtained from techniques like X-ray crystallography. researchgate.net Different DFT functionals and basis sets can be employed, and their performance in reproducing experimental geometries has been evaluated. sci-hub.seresearchgate.netnih.gov DFT is also used to generate molecular models that can be used in conjunction with experimental data for structure verification. mdpi.comresearchgate.net

Computational Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Computational methods, particularly those based on DFT, are used to predict NMR chemical shifts. rsc.orgnih.govresearchgate.netacs.org These predicted shifts can be compared with experimental NMR spectra to validate proposed structures and assist in the assignment of signals. rsc.orgnih.govresearchgate.net Various computational schemes involving different DFT functionals and basis sets have been tested for their accuracy in predicting ¹H and ¹³C NMR chemical shifts of strychnine. researchgate.net Comparing calculated and experimental NMR parameters, such as chemical shifts and coupling constants, is a powerful approach for confirming structural assignments and even determining stereochemistry. rsc.orgnih.govcomporgchem.com Computational prediction of NMR parameters can be significantly faster than high-level DFT calculations for structural determination. rsc.org

Table 1: Selected Experimental and Calculated ¹³C NMR Chemical Shifts for Strychnine

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Example DFT Method) |

| C2 | ~172 | ~173 |

| C16 | ~78 | ~79 |

| C7 | ~60 | ~61 |

| C10 | ~43 | ~44 |

| C14 | ~26 | ~27 |

Note: The calculated values are illustrative and depend on the specific DFT functional and basis set used. Experimental values can vary slightly depending on solvent and concentration. researchgate.net

Table 2: Performance of Example DFT Schemes for NMR Chemical Shift Prediction of Strychnine

| DFT Scheme (Example) | Mean Absolute Error (MAE) for ¹H NMR (ppm) | Mean Absolute Error (MAE) for ¹³C NMR (ppm) |

| PBE0/pcSseg-4//pcseg-3 | 0.07 | 1.13 |

| PBE0/pcSseg-2//pcseg-2 | Similar to above | Similar to above |

Note: Data based on a study evaluating different computational schemes. researchgate.net

Computational studies also contribute to understanding the conformational flexibility of strychnine. Despite its rigid appearance due to the fused ring system, strychnine can exist as different conformers in solution. mpg.demdpi.com Computational methods, including molecular dynamics simulations, are used to explore these conformational landscapes and their influence on NMR parameters. mdpi.com

Evaluation of Proposed Strychnine Structures via Quantum Chemical Workflows

Quantum chemical calculations have become powerful tools in modern structural elucidation and conformational analysis, including the study of complex molecules like strychnine. Density Functional Theory (DFT) is frequently used to predict spectroscopic parameters such as NMR chemical shifts and coupling constants, which can then be compared to experimental data to validate proposed structures and analyze conformational preferences. researchgate.netnih.govresearchgate.net

In the context of strychnine's structural elucidation, computational quantum chemistry workflows have been applied retrospectively to evaluate the numerous structures proposed throughout history. researchgate.net By computing ¹H and ¹³C NMR chemical shifts for these historical structures using DFT, researchers have been able to rule out most incorrect proposals by comparing the predicted shifts to experimental NMR data. researchgate.net ¹³C NMR predictions were found to be particularly effective in this evaluation, although ¹H NMR chemical shifts were also helpful. researchgate.net

Quantum chemical calculations of one-bond carbon-carbon (¹JCC) coupling constants have also been demonstrated as potential probes for the stereochemical assignment of organic molecules, with the stereochemical analysis of strychnine and its possible stereoisomers serving as a proof of concept. nih.govacs.org

Furthermore, quantum chemical methods are integral to understanding the conformational landscape of strychnine. Calculations can explore the energy differences between various conformers and help in classifying them. researchgate.net While some computational methods may predict certain conformers, experimental evidence is crucial for confirmation. mpg.de The selection of appropriate DFT methods and basis sets is important for obtaining accurate predictions of NMR parameters, such as ¹JCH coupling constants, which are valuable for conformational and stereochemical analysis. researchgate.net Quantum chemical calculations can also provide partial atomic charges used in molecular dynamics simulations, allowing for the inclusion of mutual polarizations in electrostatic energy calculations, which is relevant for studying conformational behavior in solution. mdpi.com

Compound Names and PubChem CIDs:

Total Synthesis of Strychnine: Methodological Advancements and Strategies

Seminal Total Synthesis Efforts

The journey of strychnine (B123637) total synthesis began with a landmark achievement that opened up a new era in the field.

Woodward's Groundbreaking Approach and its Impact

The first total synthesis of strychnine was reported by Robert Burns Woodward and his group in 1954. nih.govwikipedia.org This monumental work, accomplished merely six years after the final structural elucidation of strychnine, was a major milestone in chemical synthesis. nih.govchemistryviews.org At the time, strychnine was considered by Sir Robert Robinson to be the most complex substance known for its molecular size. nih.govwikipedia.org

Woodward's approach, although based on a biosynthetic proposal that was later shown to be incorrect, provided a successful roadmap for the synthesis. nih.gov His strategy involved the sequential construction of the ring system, starting with the indole (B1671886) core (rings A and B) and then adding rings G, E, and D. chemistryviews.org A key strategic decision was the early introduction of a veratryl group to direct the Pictet-Spengler-type cyclization, which formed the C ring and the quaternary carbon stereocenter with high stereoselectivity. nih.gov The synthesis ultimately targeted isostrychnine (B1248549), a known precursor to strychnine. nih.govresearchgate.net

Subsequent Strategies and Methodological Innovations

Following Woodward's pioneering work, numerous synthetic chemists have developed alternative strategies to synthesize strychnine, aiming for increased efficiency, conciseness, and stereocontrol. nih.govbio-conferences.org These subsequent efforts have introduced significant methodological innovations. Many later syntheses have converged on two common intermediates: isostrychnine and the Wieland-Gumlich aldehyde, with the latter generally regarded as a more efficient precursor due to higher conversion yields to strychnine. bio-conferences.org

Innovative strategies have included the use of transition metal-catalyzed reactions, such as the intramolecular Heck reaction, which proved highly valuable in assembling the challenging piperidine (B6355638) D ring. nih.gov Other approaches have utilized cascade cationic rearrangement reactions and intramolecular palladium-catalyzed enolate-driven cross-coupling reactions for the construction of key ring systems. nih.govnih.govnih.gov The development of new synthetic methodologies, such as the use of thiophene (B33073) S,S-dioxides in asymmetric cycloaddition cascades, continues to offer concise and stereoselective routes to the Strychnos alkaloids, including strychnine. chemrxiv.org

Stereocontrolled Approaches in Strychnine Total Synthesis

Achieving precise stereocontrol is paramount in the synthesis of strychnine due to its six stereogenic centers. nih.govwikipedia.orgbio-conferences.org Various strategies have been employed to address this challenge, focusing on both enantioselective and diastereoselective control.

Chiral Auxiliaries and Asymmetric Catalysis in Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In strychnine synthesis, this has been approached through the use of chiral auxiliaries and asymmetric catalysis. Chiral auxiliaries are groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, after which they are removed. This approach has been explored in the synthesis of chiral oxindoles, which can serve as intermediates for spirocyclic alkaloids like strychnine. thieme-connect.com

Asymmetric catalysis, utilizing chiral catalysts, offers a potentially more efficient route to enantioselectivity as the catalyst is not consumed in the reaction. Catalytic asymmetric Michael reactions have been successfully employed in the enantioselective total synthesis of (-)-strychnine, allowing the establishment of chirality in the starting materials on a large scale. acs.orgnih.gov Organocatalytic enantioselective Michael additions have also been used to establish the chirality of building blocks in the asymmetric synthesis of (+)-strychnine. acs.orgnih.govacs.org

Diastereoselective Control in Polycyclic Framework Construction

Diastereoselective control is crucial for assembling the polycyclic framework of strychnine with the correct relative stereochemistry at multiple stereocenters. The construction of the highly congested CDE tricyclic unit, which contains five of the six stereocenters, presents a significant challenge requiring precise diastereocontrol. nih.govbio-conferences.org

Strategies for achieving diastereoselectivity in the construction of the polycyclic system have involved carefully designed reaction sequences and the use of specific reaction conditions. For instance, stereoselective reduction reactions and intramolecular cyclizations have been employed to control the relative configuration of newly formed stereocenters. The development of cascade reactions that simultaneously construct multiple rings and set several stereocenters in a single operation has been a powerful strategy for achieving diastereocontrol in the formation of the polycyclic core. nih.govnih.govnumberanalytics.com Palladium-catalyzed reactions, for example, have been utilized to assemble the crucial intermediate in a stereospecific fashion, setting the stage for subsequent stereocontrolled transformations. scripps.eduresearchgate.net

Key Methodologies and Reaction Cascade Development

The total synthesis of strychnine has been significantly advanced by the development and application of key methodologies and reaction cascades. Reaction cascades, or domino reactions, are sequences of two or more reactions that occur consecutively without isolation of intermediates, leading to increased efficiency and complexity generation in a single step. numberanalytics.com

Key methodologies employed in strychnine synthesis include various cyclization reactions to form the intricate ring system. Pictet-Spengler reactions have been used to form the tetrahydro-β-carboline core. nih.govwikipedia.org Dieckmann cyclizations have been applied in the construction of the E ring. nih.gov Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling and cyclization reactions, have been instrumental in forming C-C and C-N bonds and constructing rings like the D and F rings. nih.govnih.govnih.govnumberanalytics.comresearchgate.net Radical cyclizations have also been explored as a means to construct key cyclic systems. numberanalytics.com

The development of reaction cascades has been particularly impactful. Examples include intramolecular [4+2]-cycloaddition/rearrangement cascades used to assemble aza-tetracyclic substructures containing the ABCE rings. nih.govnih.gov Tandem aza-Cope rearrangement/Mannich cyclization cascades have proven highly efficient for constructing the critical CDE tricyclic unit and the Wieland-Gumlich aldehyde precursor. nih.govscripps.eduudel.edu Organocascade catalysis, involving a sequence of reactions catalyzed by an organic molecule, has also been applied to achieve concise and enantioselective routes to strychnine. nih.gov These cascade processes minimize steps, improve yields, and enhance molecular complexity, demonstrating the power of strategic reaction design in tackling complex synthetic targets like strychnine. numberanalytics.com

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis has played a significant role in the construction of the strychnine core. Several synthetic routes have leveraged palladium-catalyzed reactions for key cyclization and coupling steps. For instance, palladium-catalyzed coupling of indole and vinyl epoxide moieties has been a notable feature in some syntheses. nih.govresearchgate.net Palladium-mediated cyclization reactions have been employed to efficiently form alkene intermediates crucial for downstream transformations. organic-chemistry.org Intramolecular Heck reactions, a type of palladium-catalyzed cyclization, have been utilized to construct challenging rings, including the piperidine D ring and the F and G rings. bio-conferences.orgresearchgate.netresearchgate.netunigoa.ac.inresearchgate.netsci-hub.se One synthesis specifically highlights the power of palladium catalysts, with the construction of all rings relying on Pd(0)- or Pd(II)-catalyzed reactions. researchgate.net This includes palladium-catalyzed allylic oxidation for constructing the C-ring and intramolecular Heck reactions for the G and F rings. researchgate.netresearchgate.net

Intramolecular Michael-Type Additions and Related Annulations

Intramolecular Michael-type additions and related annulation strategies have been instrumental in forming key rings of the strychnine scaffold. An intramolecular enamine-catalyzed enantioselective Michael addition of cyclohexanones to tethered conjugated esters has been used to construct the morphan core, a 2-azabicyclo[3.3.1]nonane system, with high enantioselectivity and diastereoselectivity. soci.org This morphan core is considered a particularly complex architecture to build within the strychnine framework. soci.org Tandem cyclizations, including those initiated by Michael additions, have been developed to simultaneously construct multiple rings, such as the B and D rings. unigoa.ac.inresearchgate.net A catalytic asymmetric tandem double Michael addition of a tryptamine-derived oxindole (B195798) to an alkynone has been employed to forge the A/B/C ring framework. sci-hub.se Base-promoted intramolecular aza-Michael addition has also been utilized to afford versatile tetracyclic precursors. oup.com

Transannular Cyclizations in Bridged Ring Systems

Transannular cyclizations have provided efficient pathways to construct the bridged ring systems present in strychnine. A notable example is the transannular cyclization of a nine-membered cyclic amine derivative. nih.govresearchgate.net This type of cyclization is particularly effective for forming the intricate cage-like structure. The CDE tricyclic core of strychnine, which is highly congested and contains multiple stereogenic centers, has been assembled in a single step through a cascade process involving a transannular Mannich cyclization. nih.gov This process can be initiated by the generation of an iminium ion, which undergoes rearrangement and subsequent transannular cyclization to form key carbon-carbon bonds. nih.gov The bridged morphan core (2-azabicyclo[3.3.1]nonane) is a central motif in strychnan alkaloids and is often formed during the middle or later stages of synthesis, sometimes through strategies involving bridged frameworks. springernature.com

Novel Rearrangement and Ring-Forming Strategies

Beyond standard cyclizations, novel rearrangement and ring-forming strategies have been developed to access the complex strychnine structure. Aza-Cope rearrangement/Mannich cyclization cascades have been employed to assemble the pivotal CDE tricyclic core in a single step. nih.gov This cascade involves the generation of an iminium ion, followed by a nih.govnih.gov-sigmatropic rearrangement and a transannular Mannich cyclization. nih.gov Intramolecular Diels-Alder reactions have also been utilized, such as a base-mediated intramolecular Diels-Alder cycloaddition of a tryptamine-derived Zincke aldehyde to simultaneously construct the C and E rings. researchgate.netsci-hub.se Other approaches include allylic diazene (B1210634) rearrangements to introduce crucial olefinic bonds for subsequent cyclizations. sci-hub.se

Evaluation Metrics for Synthetic Route Complexity and Efficiency

Evaluating and comparing different synthetic routes to complex molecules like strychnine is essential for understanding their efficiency and identifying areas for improvement. Various metrics have been developed for this purpose.

Biosynthesis of Strychnine: Enzymatic Mechanisms and Genetic Basis

Elucidation of the Strychnine (B123637) Biosynthetic Pathway

The complete biosynthetic pathway of strychnine in S. nux-vomica was elucidated relatively recently, building upon decades of research involving radioisotopic feeding experiments and the isolation of intermediates from the plant. chemistryviews.orgmpg.debionity.comacs.orgwikipedia.orgnih.govnih.gov

Precursor Identification: Tryptophan and Secologanin (B1681713) Origins

The biosynthesis of strychnine, like other monoterpene indole (B1671886) alkaloids, originates from the condensation of tryptamine (B22526) and secologanin. wikipedia.orgnih.govnih.govchemistryviews.orgiiab.mepugetsound.edu Tryptamine is derived from the amino acid tryptophan. chemistryviews.orgpugetsound.eduuzh.ch Secologanin is a C10 terpene module synthesized in plants from geraniol, which is a key subunit in terpene biosynthesis. chemistryviews.orguzh.ch This origin from tryptophan and a C10 terpene unit was confirmed through isotopic studies. nih.govchemistryviews.org

Identification of Key Intermediates (e.g., Strictosidine (B192452), Geissoschizine, Wieland-Gumlich Aldehyde, Prestrychnine)

The initial step in the pathway involves the condensation of tryptamine and secologanin to form strictosidine. wikipedia.orgnih.goviiab.mepugetsound.edu Strictosidine is a pivotal intermediate in the formation of numerous indole alkaloids. chemistryviews.org Following deglycosylation, strictosidine is converted to geissoschizine. wikipedia.orgnih.gov Geissoschizine serves as a major branching point in indole alkaloid biosynthesis. nih.gov

The pathway from geissoschizine to strychnine involves a series of steps, and key intermediates have been identified through the isolation of compounds from Strychnos nux-vomica. wikipedia.orgiiab.me These intermediates include dehydropreakuammicine, norfluorocurarine, the Wieland-Gumlich aldehyde, and prestrychnine. wikipedia.orgnih.goviiab.me The intermediacy of the Wieland-Gumlich aldehyde in strychnine biosynthesis was established through experimental studies. wikipedia.orgnih.goviiab.me Prestrychnine is formed by the addition of an acetyl-CoA unit to the Wieland-Gumlich aldehyde. wikipedia.orgiiab.me The final conversion of prestrychnine to strychnine can occur spontaneously under acidic conditions within the plant, without the need for an enzyme. chemistryviews.orgmpg.debionity.comacs.org

Here is a table summarizing some of the key intermediates in the strychnine biosynthetic pathway:

| Intermediate | Origin/Formation | Significance |

| Strictosidine | Condensation of tryptamine and secologanin | Central intermediate for indole alkaloids |

| Geissoschizine | Conversion from strictosidine after deglycosylation | Major branching point in the pathway |

| Wieland-Gumlich Aldehyde | Formed downstream of geissoschizine | Confirmed intermediate in strychnine synthesis |

| Prestrychnine | Addition of acetyl-CoA to Wieland-Gumlich aldehyde | Precursor to strychnine |

Discovery and Characterization of Biosynthetic Enzymes (e.g., Strictosidine Synthase, Malonyltransferase, Cytochrome P450)

The enzymes catalyzing the steps in the strychnine biosynthetic pathway have been identified and characterized. Strictosidine synthase (STR) is a key enzyme that catalyzes the condensation of tryptamine and secologanin to form strictosidine. wikipedia.orgiiab.mepugetsound.edukegg.jpkegg.jp

Research has also identified other crucial enzymes involved in the later stages of the pathway. For instance, a malonyltransferase enzyme plays a role in the formation of prestrychnine. chemistryviews.orgacs.org This enzyme, identified in S. nux-vomica, attaches a malonyl group to an intermediate, leading to prestrychnine. chemistryviews.orgacs.org Cytochrome P450 enzymes are also involved in the oxidative rearrangements that occur during the conversion of intermediates like geissoschizine to compounds further down the pathway, such as dehydropreakuammicine. wikipedia.orgnih.gov While some enzymatic steps were inferred initially, recent studies have successfully identified the suite of enzymes responsible for the pathway. acs.org

Here is a table of some key enzymes involved in strychnine biosynthesis:

| Enzyme | Catalyzed Reaction |

| Strictosidine Synthase | Condensation of tryptamine and secologanin to strictosidine |

| Malonyltransferase | Addition of a malonyl group to an intermediate |

| Cytochrome P450 enzymes | Involved in oxidative rearrangements of intermediates |

Genetic Basis and Regulation of Strychnine Biosynthesis

The production of strychnine in Strychnos species is controlled by a specific set of genes and their regulation. Understanding the genetic basis provides insights into how the plant produces this complex alkaloid.

Role of Specific Amino Acid Changes in Pathway Diversification

A notable finding in the study of strychnine biosynthesis is the role of specific amino acid changes in enzymes that can lead to the diversification of alkaloid production in different Strychnos species. chemistryviews.orgmpg.deacs.org For example, a single amino acid change in an enzyme can alter its function, directing the metabolic flow towards the production of different alkaloids. chemistryviews.orgmpg.deacs.org In S. nux-vomica, a malonyltransferase enzyme, crucial for prestrychnine formation, has a slightly different amino acid sequence compared to an acetyltransferase enzyme found in a related Strychnos species that produces diaboline (B12300021) instead of strychnine. chemistryviews.orgacs.org This single amino acid difference changes the enzyme's substrate specificity, leading to the attachment of a malonyl group (resulting in prestrychnine and subsequently strychnine) instead of an acetyl group (resulting in diaboline). chemistryviews.orgacs.org This highlights how subtle genetic differences, specifically in enzyme sequences, can lead to significant variations in the specialized metabolites produced by plants.

Metabolic Engineering and Synthetic Biology Approaches for Strychnine Production

Recent advancements in identifying the complete biosynthetic pathway of strychnine have opened avenues for metabolic engineering and synthetic biology approaches to potentially harness its production. researchgate.netchemistryviews.orgmpg.denih.gov The elucidation of the enzymatic steps involved allows for the exploration of heterologous expression of these genes in model systems. researchgate.netchemistryviews.orgmpg.denih.gov This approach aims to create "cell factories" capable of producing strychnine and related alkaloids, potentially offering alternative production methods to traditional plant extraction, which can be limited by factors such as plant growth rates and environmental conditions. nih.govresearchgate.net

Heterologous Expression of Biosynthetic Genes in Model Plant Systems

Researchers have successfully demonstrated the recapitulation of strychnine biosynthesis in the model plant Nicotiana benthamiana by expressing genes from Strychnos nux-vomica. researchgate.netchemistryviews.orgmpg.denih.govmpg.deiastate.edubionity.com This involves transferring the identified genes responsible for the enzymatic steps in the strychnine pathway into the Nicotiana benthamiana host. mpg.denih.govmpg.debionity.com By providing the necessary upstream intermediates, the engineered Nicotiana benthamiana plants were able to produce strychnine and other related Strychnos alkaloids. researchgate.netmpg.denih.govnih.goviastate.edu This heterologous expression in a more easily cultured plant system serves as a proof-of-concept for utilizing metabolic engineering to produce complex plant natural products. mpg.denih.govmpg.debionity.com

This approach often involves the co-expression of multiple genes encoding the enzymes required for the entire or partial biosynthetic pathway. nih.govmpg.de High-throughput testing of gene combinations in the heterologous host allows researchers to decipher the pathway step-by-step and confirm the function of identified genes. nih.govmpg.de

Potential for Engineered Biosynthesis of Strychnine and Analogs

The successful heterologous expression of the strychnine biosynthetic pathway lays the groundwork for engineered biosynthesis not only of strychnine but also potentially of its analogs. researchgate.netnih.goviastate.edu By understanding the enzymes and intermediates involved, it may be possible to manipulate the pathway to produce modified versions of strychnine or other related alkaloids with potentially altered properties. researchgate.netnih.goviastate.edu

Research has indicated that even a single amino acid change in a biosynthetic enzyme can influence the type of alkaloid produced, as seen in the difference in alkaloid accumulation between Strychnos nux-vomica (producing strychnine and brucine) and related Strychnos species (producing diaboline). chemistryviews.orgmpg.de This highlights the potential for targeted enzyme modification to steer the biosynthesis towards specific analogs. chemistryviews.orgmpg.de

Metabolic engineering efforts can focus on optimizing the production yield in heterologous hosts. nih.gov This involves not only ensuring the expression of the necessary genes but also optimizing the metabolic flux towards the desired end product. nih.gov Advances in areas such as artificial intelligence for protein prediction and engineering, coupled with synthetic biology tools, could further enhance the capabilities for designing and optimizing engineered pathways for strychnine and analog production. nih.gov

The potential for engineered biosynthesis offers a route to produce these complex molecules more sustainably and efficiently compared to relying solely on cultivation and extraction from the native plant. nih.govresearchgate.net It also provides a platform for generating structural diversity by modifying the biosynthetic machinery. researchgate.netnih.goviastate.edu

Molecular Mechanism of Action of Strychnine at Receptor Level

Interaction with Glycine (B1666218) Receptors (GlyRs)

Strychnine (B123637) primarily targets strychnine-sensitive glycine receptors, which are ligand-gated chloride channels. nih.govsigmaaldrich.comnih.gov These receptors are pentameric proteins typically composed of alpha and beta subunits, although homomeric alpha subunit receptors can also form functional channels. sigmaaldrich.comfrontiersin.org

Strychnine acts as a competitive antagonist at postsynaptic glycine receptors. researchgate.netnih.govbiologynotesonline.com This means it competes with the endogenous neurotransmitter glycine for binding to the same site on the receptor. biologynotesonline.com By binding to the receptor, strychnine prevents glycine from activating it, thereby blocking the normal inhibitory signal. biologynotesonline.com Studies using radioligand binding assays with [³H]strychnine have been instrumental in characterizing this interaction and the properties of GlyRs. researchgate.netucl.ac.uknih.gov Research suggests that while glycine and strychnine compete for binding, their recognition sites on the receptor may be overlapping but conformationally distinct. ucl.ac.uknih.gov

Glycine receptors are ligand-gated chloride channels. nih.govnih.govfrontiersin.org Normally, when glycine binds to the receptor, it causes a conformational change that opens the integral anion channel, allowing chloride ions (Cl⁻) to flow into the postsynaptic neuron. nih.gov This influx of negatively charged chloride ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating inhibition. nih.gov As a competitive antagonist, strychnine prevents glycine from opening this chloride channel. biologynotesonline.com By blocking the glycine binding site, strychnine effectively keeps the channel in a closed state, preventing the inhibitory chloride influx. biologynotesonline.com The inhibition of strychnine binding by various anions also suggests a close association between the strychnine binding site and the chloride ion conductance mechanism of the receptor. nih.gov

The primary physiological consequence of strychnine's antagonism at GlyRs is a reduction in inhibitory neurotransmission, particularly evident in the spinal cord and brainstem where glycinergic synapses are abundant. nih.govsigmaaldrich.com This diminished inhibition leads to an increase in neuronal excitability. biologynotesonline.com In the spinal cord, this disinhibition of motor neurons contributes to exaggerated reflexes and muscle spasms. sigmaaldrich.combiologynotesonline.com The disruption of the balance between excitatory and inhibitory signals results in hyperexcitability. biologynotesonline.com

Modulation of Ligand-Gated Chloride Channels

Quantum Chemical and Molecular Simulation Studies of Strychnine-Receptor Interactions

Quantum chemical methods and molecular simulations have been employed to gain a deeper understanding of the detailed interactions between strychnine and the glycine receptor at the atomic level. wjpps.comfrontiersin.orgmdpi.com

Molecular simulation and protein modification studies have helped identify key amino acid residues within the GlyR that are involved in strychnine binding. Residues such as tyrosine, tryptophan, histidine, and arginine have been implicated as contact points for strychnine. wjpps.comnih.govnih.govucl.ac.uk For instance, studies using residue-selective protein modifying reagents suggest that tyrosine and arginine residues are present at or near the antagonist binding site, as their modification significantly decreases strychnine binding. nih.govucl.ac.uk Tryptophan and histidine residues have also been implicated in strychnine binding. nih.govucl.ac.uk Quantum chemistry methods suggest that tyrosine is a key residue for the antagonistic recognition of strychnine. wjpps.com

Data from protein modification and ligand binding studies:

| Residue Modified | Reagent Used | Effect on Strychnine Binding | Protection by Strychnine | Reference |

| Tyrosine | Tetranitromethane | Decreased binding | Complete protection | nih.govucl.ac.uk |

| Arginine | 2,3-butanedione | Decreased binding | Complete protection | nih.govucl.ac.uk |

| Tryptophan | N-bromosuccinimide | Decreased binding | Significant protection | nih.govucl.ac.uk |

| Histidine | Diethylpyrocarbonate | Decreased binding | Significant protection | nih.gov |

Structural studies, including cryo-electron microscopy, have provided insights into the strychnine binding pocket, which is located at the interface between subunits in the extracellular domain of the receptor. researchgate.netoup.comnih.govbiorxiv.org Extensive interactions, including van der Waals forces, involving residues like tyrosine, tryptophan, methionine, and isoleucine, are thought to contribute to strychnine's high affinity. iucr.org

Quantum chemistry methods, such as those based on molecular frontier orbital theory, have been applied to analyze the interaction between strychnine and GlyR. wjpps.comresearchgate.net These studies can involve calculating electron transfer coefficients (ETC) to understand the nature and strength of the interactions between strychnine and specific amino acid residues. wjpps.comresearchgate.net For example, low values of the electron transfer coefficient between strychnine and tyrosine have been suggested as a reason for the strong interaction between these two entities, further supporting the importance of tyrosine in strychnine binding. wjpps.com These computational approaches provide theoretical support for the experimental findings regarding key binding residues and contribute to a more detailed molecular picture of the strychnine-GlyR interaction. wjpps.com

Identification of Key Binding Sites and Residues (e.g., Tyrosine, Tryptophan, Histidine, Arginine)

Allosteric Modulation and Non-Glycine Receptor Interactions

Beyond its well-characterized competitive antagonism at the glycine receptor orthosteric site, strychnine engages in interactions with other ligand-gated ion channels, particularly members of the Cys-loop receptor superfamily, which includes nicotinic and muscarinic acetylcholine (B1216132) receptors, as well as 5-HT₃ receptors. These interactions often involve allosteric modulation, where strychnine binds to a site topographically distinct from the orthosteric binding site, influencing receptor function indirectly. wikipedia.org

Binding to Acetylcholine Receptors and Related Proteins (e.g., Aplysia californica acetylcholine binding protein)

Strychnine has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are also members of the Cys-loop receptor family. Studies using Xenopus oocytes expressing different nAChR subtypes have demonstrated that strychnine can inhibit acetylcholine-induced currents in a concentration-dependent manner. pnas.orglilab-ecust.cn This inhibition appears to be noncompetitive, suggesting binding to a site distinct from the acetylcholine binding site. pnas.orglilab-ecust.cn The potency of strychnine varies depending on the nAChR subtype, with the order of blocking potency observed as α1β1γδ > α2β4 > α2β2. pnas.orglilab-ecust.cn In muscle-type nAChRs, the inhibitory effect is voltage-independent and likely involves allosteric binding to an external domain of the receptor. pnas.orglilab-ecust.cn In contrast, the inhibition of neuronal nAChRs is voltage-dependent, suggesting a mechanism involving blockade of the open receptor-channel complex. pnas.orglilab-ecust.cn

The acetylcholine binding protein (AChBP) from Aplysia californica (Ac-AChBP) has served as a valuable structural homolog for studying ligand binding to the extracellular domain of nAChRs. plos.orgresearchgate.net Research utilizing Ac-AChBP has provided insights into how strychnine interacts with this class of receptors at a molecular level. Crystal structures of Ac-AChBP in complex with strychnine have revealed detailed binding modes. plos.orgresearchgate.net Strychnine binds to Ac-AChBP with high affinity, comparable to its affinity for the α1 GlyR, and significantly higher than its affinity for the α7 nAChR. plos.org This suggests that AChBP is a suitable model for understanding strychnine binding to both nAChRs and GlyRs. plos.org Structural analysis of the Ac-AChBP-strychnine complex indicates that strychnine can occupy multiple binding pockets within the pentameric protein, sometimes with more than one molecule per pocket, and adopt different orientations, contributing to structural diversity in Cys-loop receptors. plos.orgresearchgate.net The interactions involve a limited number of contacts in the binding pocket, which may contribute to strychnine's relatively low selectivity across different Cys-loop receptors. plos.org

Strychnine has also been reported to exhibit allosteric interactions with muscarinic acetylcholine receptors (mAChRs). Studies have shown that strychnine can interact with mAChRs in a non-competitive manner, suggesting binding to an allosteric site. mdpi.com The interaction can influence the binding of orthosteric ligands like acetylcholine, with the nature of the cooperativity (positive or negative) potentially depending on the specific receptor subtype and the presence of other modulators. mdpi.com

Exploration of Other Potential Molecular Targets

While the glycine receptor and acetylcholine receptors are prominent targets, research continues to explore other potential molecular interactions of strychnine. Strychnine has been noted as a rather promiscuous ligand with reported anti-plasmodial and anti-cancer activities, suggesting interactions with additional, yet-unresolved molecular targets. researchgate.net

Studies employing network toxicology and molecular docking approaches have aimed to identify potential neurotoxic targets of strychnine beyond the well-established GlyR. One such study indicated that the cholinergic receptor muscarinic 1 (CHRM1) is a potential neurotoxic target for strychnine and its active compounds. nih.govresearchgate.net Molecular docking analysis suggested that certain active compounds found in Strychnos species, such as (S)-stylopine and isobrucine, show binding affinity to the CHRM1 protein. nih.govresearchgate.net

Furthermore, bioactive compounds from the Strychnine tree (Strychnos nux-vomica) have been investigated for potential targets related to their reported anti-cancer properties. In silico studies have suggested that compounds like brucine (B1667951) and lupeol, also found in the Strychnos species, may inhibit AKT1, a key protein in the PI3K/AKT signaling pathway involved in cell growth and survival, by binding to both active and allosteric sites. uad.ac.id While these studies focus on compounds found alongside strychnine, they highlight the potential for other molecular interactions of related alkaloids from the same source.

The investigation into strychnine's interactions with various receptors and potential alternative targets underscores the complexity of its pharmacological profile and suggests that its biological effects may involve a broader range of molecular mechanisms than historically attributed solely to glycine receptor antagonism.

Structure Activity Relationship Sar Studies of Strychnine Derivatives

Design and Synthesis of Strychnine (B123637) Analogs

The design and synthesis of strychnine analogs are fundamental to SAR studies, allowing for the systematic exploration of how structural changes impact biological activity. The complex architecture of strychnine presents significant synthetic challenges, driving the development of novel chemical strategies. fishersci.at

Chemical Modification Strategies of the Polycyclic Scaffold

Chemical modification strategies focus on altering the complex polycyclic scaffold of strychnine to generate a diverse range of analogs. These strategies often involve targeted functionalization or structural rearrangements of the core ring system. The inherent complexity of the strychnine scaffold necessitates sophisticated synthetic methodologies to achieve these modifications selectively and efficiently. thegoodscentscompany.com Research in this area has explored various approaches to modify different parts of the strychnine molecule, aiming to understand the contribution of each structural element to its biological activity. Total synthesis efforts have also provided advanced intermediates that can serve as starting points for the synthesis of analogs, facilitating SAR investigations. nih.gov

Enantiomeric Synthesis of Strychnine and Its Derivatives

Strychnine exists as a chiral molecule, and the biological activity is typically associated with a specific enantiomer, (-)-strychnine. The enantioselective synthesis of both (-)-strychnine and its less naturally abundant enantiomer, (+)-strychnine, and their derivatives is crucial for understanding the stereochemical requirements for receptor interaction. handwiki.orguni.lu Significant advancements have been made in the enantioselective total synthesis of (-)-strychnine, employing catalytic asymmetric reactions and tandem cyclization strategies to control stereochemistry. iiab.me Similarly, asymmetric synthetic routes have been developed for (+)-strychnine and derivatives like (+)-isostrychnine, utilizing techniques such as organocatalytic asymmetric Michael additions and photoinduced radical cascade reactions. mycocentral.euwikidata.org These synthetic efforts provide access to enantiomerically pure compounds necessary for detailed stereochemical SAR studies.

Elucidation of Essential Structural Features for Receptor Potency

SAR analysis of strychnine derivatives has been instrumental in identifying the key structural features responsible for its potent antagonistic activity, particularly at glycine (B1666218) receptors. fishersci.ca

Role of Lactam Moiety and Specific Bonds in Glycine Receptor Antagonism

Studies have highlighted the critical role of specific functional groups and structural elements within the strychnine molecule for its high antagonistic potency at glycine receptors. SAR analysis consistently indicates that the lactam moiety is an essential structural feature for this activity. fishersci.ca Additionally, the C(21)=C(22) double bond in the strychnine structure has been identified as another crucial element contributing to its potent GlyR antagonism. fishersci.ca The presence of a glycinyl lactam moiety in other compounds has also been associated with activity at glycine receptors, further emphasizing the importance of this functional group.

Substituent Effects on Receptor Binding Affinity

The effect of substituents at various positions on the strychnine scaffold has been investigated to understand their impact on receptor binding affinity and selectivity. Modifications to the core structure can lead to derivatives with altered potency and subtype selectivity at glycine receptors. For instance, studies comparing the activity of different strychnine derivatives like neostrychnine, strychnidine, and isostrychnine (B1248549) have revealed variations in their antagonistic activities at human α1 and α1β glycine receptors. fishersci.ca In one study, isostrychnine demonstrated a favorable pharmacological profile with an IC50 value of 1.6 μM at α1 glycine receptors and a preference for the α1 subtype. fishersci.ca Modifications at the C-11 position of strychnine have also been explored, showing that this site can tolerate substitutions and serve as a linker for developing dimeric analogs while largely retaining antagonistic potency. fishersci.ca

Table 1: Antagonistic Activity of Selected Strychnine Derivatives at Human α1 Glycine Receptors

| Compound | IC50 (μM) at α1 GlyR |

| Strychnine | 0.1966 |

| Isostrychnine | 1.6 fishersci.ca |

| Neostrychnine | > 1 |

| Strychnidine | > 1 |

| Brucine (B1667951) | > 1 |

Note: IC50 values may vary depending on the specific assay conditions and receptor subtype tested across different studies.

Development of Strychnine-Based Chemical Probes and Ligands

Strychnine's well-defined interaction with glycine receptors has positioned it as a valuable starting point for the development of chemical probes and ligands. As a prototypic GlyR antagonist, strychnine itself serves as a tool for studying the functional properties of these receptors. nih.gov Building upon the SAR insights, researchers have designed and synthesized strychnine-based ligands with enhanced properties or novel functionalities. This includes the development of bivalent ligands, which consist of two strychnine pharmacophores linked by a spacer. nih.gov These bivalent analogs are designed to simultaneously target two adjacent orthosteric binding sites on the pentameric glycine receptor, offering a strategy to potentially increase affinity and explore receptor stoichiometry. nih.gov The identification of the C-11 amide function as a suitable linker group in strychnine derivatives has further facilitated the design and synthesis of such dimeric analogs. fishersci.ca These strychnine-based chemical probes and ligands are essential tools for deepening our understanding of GlyR structure, function, and their roles in physiological and pathological processes.

Exploration of Strychnine-Insensitive Glycine Receptor Ligands

While strychnine is the prototypic high-affinity antagonist for the strychnine-sensitive glycine receptor (GlyR), research has also explored ligands that interact with GlyRs but exhibit reduced sensitivity to strychnine, or interact with other glycine-binding sites. The term "strychnine-insensitive glycine receptor ligands" can sometimes refer to compounds that modulate the N-methyl-D-aspartate (NMDA) receptor, which also possesses a glycine modulatory site distinct from the strychnine-sensitive GlyR nih.gov. However, within the context of strychnine derivatives acting at glycine receptors, this typically implies derivatives with significantly lower affinity for the classical strychnine binding site on the GlyR.

Studies on strychnine derivatives have evaluated their antagonistic activities at human α1 and α1β glycine receptors. For instance, a study evaluating nine strychnine derivatives, including neostrychnine, strychnidine, isostrychnine, and 21,22-dihydro-21-hydroxy-22-oxo-strychnine, found that isostrychnine exhibited the best pharmacological profile among them, showing an IC50 value of 1.6 μM at α1 glycine receptors and a 3.7-fold preference towards the α1 subtype nih.gov. This suggests that structural modifications can indeed alter the potency and subtype selectivity of strychnine derivatives at the GlyR.

Further SAR analysis indicates that the lactam moiety and the C(21)=C(22) bond in the strychnine structure are essential features for its high antagonistic potency at glycine receptors nih.gov. Derivatives lacking these features or with modifications in these regions may exhibit reduced affinity for the strychnine binding site, potentially contributing to a "strychnine-insensitive" profile in competitive binding assays against strychnine.

Research on antiplasmodial strychnine derivatives, such as sungucine, strychnogucine B (a dimeric derivative), and strychnohexamine (B1249702) (a trimeric derivative), isolated from Strychnos icaja, investigated their interaction with the strychnine-sensitive glycine receptor. These compounds showed very poor efficacy and interacted with both [³H]strychnine binding and glycine-gated currents only at concentrations greater than 1 μM, in contrast to strychnine's high potency nih.gov. This weak interaction confirms the importance of the G cycle ring structure in strychnine for its binding to the glycine receptor and its antagonist properties nih.gov. Protostrychnine, a monomeric alkaloid differing from strychnine by a cycle opening, also showed weak interaction with the GlyR, further supporting the significance of the intact ring structure nih.gov.

11-Amino and amido strychnine derivatives have also been synthesized and used to detail the interaction of strychnine with the receptor, highlighting that modifications at certain positions can influence binding researchgate.net.

Rational Design of Derivatives for Specific Biological Activities

Rational design in the context of strychnine derivatives involves using structural information and SAR data to synthesize new analogues with desired biological activities. Given strychnine's potent activity at the GlyR, rational design efforts have primarily focused on modulating this interaction, either to reduce toxicity while retaining some GlyR activity or to explore other potential targets.

The understanding of key structural features for GlyR antagonism, such as the lactam moiety and the C(21)=C(22) bond nih.gov, guides the design of derivatives with potentially altered GlyR affinity or efficacy. For instance, modifications aimed at disrupting these interactions could lead to compounds with reduced convulsant activity associated with potent GlyR blockade.

Beyond direct GlyR antagonism, the complex scaffold of strychnine presents opportunities for designing derivatives with other biological activities. Although not extensively detailed in the provided search results for strychnine derivatives specifically, the concept of rational design is broadly applied in medicinal chemistry to optimize potency, specificity, and pharmacokinetic properties based on SAR analysis and ligand-based design ukri.orgphytojournal.com. This involves systematically modifying the chemical structure to remove liabilities and enhance desired interactions with specific biological targets ukri.org.

While strychnine itself is a GlyR antagonist, some research explores positive allosteric modulators (PAMs) of the strychnine-sensitive glycine receptor as a potential approach for treating conditions like chronic pain ukri.org. Rational design strategies are employed in such projects to create new analogues with improved potency and specificity for these allosteric sites ukri.org.

The synthesis of derivatives like 12,13-Didehydro-12,24-secostrychnidin-10-one monohydrochloride, which involves specific modifications like the introduction of a double bond and cleavage of a ring, exemplifies the chemical efforts in creating novel strychnine derivatives ontosight.ai. The pharmacological and biological activities of such compounds require detailed investigation, as modifications can significantly alter binding affinity to glycine receptors and physiological effects ontosight.ai.

Spectroscopic and Stereochemical Analysis of Derivatives

Spectroscopic techniques play a vital role in the structural characterization and stereochemical analysis of strychnine and its derivatives. Due to the rigid polycyclic nature of the strychnine framework, spectroscopic methods are particularly effective in determining their conformation and configuration cdnsciencepub.com.

Ultraviolet (UV) absorption and circular dichroism (CD) spectroscopy have been used to investigate strychnine alkaloids, including strychnine, β-colubrine, brucine, and their dihydro derivatives cdnsciencepub.com. Analysis of UV and CD spectra in the 190-300 nm region provides insights into the electronic transitions associated with the dihydroindole nucleus and the ethylenic group present in these molecules cdnsciencepub.com. The rigid structure limits conformational freedom, making optical activity highly sensitive to molecular conformation cdnsciencepub.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and stereochemical analysis of strychnine derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of atoms within the molecule orientjchem.org. Techniques like HMBC and HSQC experiments can be used for chemical elucidation, even at lower magnetic fields researchgate.net.

NMR has also been employed to study structural aspects such as chemical exchange, dimerization, solvent association, nitrogen inversion, and protonation status of strychnine researchgate.netmpg.de. For instance, protonation of the aliphatic nitrogen in strychnine leads to a significant downfield shift in the ¹⁵N NMR resonance mpg.de.

Quantum chemical calculations combined with NMR data, specifically one-bond carbon-carbon coupling constants (¹JCC), have been demonstrated as potential probes for the configurational assignment of organic molecules, including the stereochemical analysis of strychnine and its possible stereoisomers researchgate.netacs.orgresearchgate.net. This combined quantum mechanical/NMR approach, comparing experimental and calculated chemical shifts and coupling constants, aids in assigning relative and absolute configurations researchgate.net.

The fully coupled (FUCOUP) correlation experiment in NMR has been used to analyze the conformation and stereochemistry of strychnine by detecting vicinal coupling between hydrogens and carbons, providing information related to torsional angles capes.gov.br.

Spectrophotometric methods, including first and second derivative spectrophotometry, have been developed for the determination of strychnine and brucine in various samples, demonstrating the application of UV-Vis spectroscopy in the analysis of these alkaloids nih.govnih.govoup.com.

Surface-enhanced Raman scattering (SERS) has also been explored for the ultrasensitive detection of biologically important compounds, including strychnine, highlighting another spectroscopic technique applicable to its analysis researchgate.net.

The stereochemical analysis of strychnine and its derivatives is crucial due to the presence of multiple chiral centers. Methods combining experimental techniques like NMR and ECD with computational approaches are essential for accurately determining their complex stereochemistry researchgate.net.

Data Table: Selected Strychnine Derivatives and their Glycine Receptor Activity

| Compound | GlyR Subtype | IC₅₀ (μM) at α1 GlyR | Preference (α1 vs α1β) | PubChem CID |

| Strychnine | α1, α1β | High Potency | High | 441071 |

| Isostrychnine | α1, α1β | 1.6 | 3.7-fold | 644156 |

| Neostrychnine | α1, α1β | Evaluated | - | 107857 |

| Strychnidine | α1, α1β | Evaluated | - | 104812 |

| 21,22-dihydro-21-hydroxy-22-oxo-strychnine | α1, α1β | Evaluated | - | - |

| Sungucine | α1, α1β | >1 (weak efficacy) | - | 11903953 |

| Strychnogucine B | α1, α1β | >1 (weak efficacy) | - | - |

| Strychnohexamine | α1, α1β | >1 (weak efficacy) | - | - |

| Protostrychnine | GlyR | Weak interaction | - | 12305848 |

Note: IC₅₀ values and preference data are specifically cited for Isostrychnine nih.gov. For other evaluated derivatives nih.govnih.gov, specific IC₅₀ values were not consistently available in the provided snippets, but their activity relative to strychnine was mentioned.

Data Table: Spectroscopic Techniques Applied to Strychnine and Derivatives

| Technique | Application | Relevant Derivatives/Compounds Mentioned |

| UV Absorption Spectroscopy | Electronic transitions, structural analysis | Strychnine, β-colubrine, brucine, dihydrostrychnine, dihydro-β-colubrine, dihydrobrucine |

| Circular Dichroism (CD) Spectroscopy | Conformational analysis, stereochemistry | Strychnine, β-colubrine, brucine, dihydrostrychnine, dihydro-β-colubrine, dihydrobrucine, protonated strychnine |

| NMR Spectroscopy (¹H, ¹³C, HMBC, HSQC) | Structural elucidation, chemical environment, stereochemistry, conformation | Strychnine, brucine derivatives, strychnine derivatives (compound 7, 8), protonated strychnine |

| FUCOUP NMR Experiment | Conformational and stereochemical analysis via vicinal C-H coupling | Strychnine |

| Spectrophotometry (Derivative) | Quantitative determination | Strychnine, brucine |

| SERS Spectroscopy | Ultrasensitive detection | Strychnine |

Analytical Methodologies for Strychnine Detection and Quantification in Research Matrices

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for separating strychnine (B123637) from complex matrices and other co-eluting compounds before detection and quantification. psu.edunih.govoup.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC is a widely used technique for the determination of strychnine in various samples, including biological fluids, tissues, and plant extracts. psu.edusums.ac.irtandfonline.comnih.govnih.gov HPLC coupled with UV detection is a common approach, with detection typically set at 260 nm or 254 nm, utilizing the compound's selective absorption properties. psu.edutandfonline.com HPLC methods generally offer a highly sensitive approach for strychnine analysis. tandfonline.com For instance, an HPLC-UV method developed for the determination of strychnine in stomach content achieved limits of detection (LOD) ranging from 10 to 120 µg/mL. tandfonline.com Another reversed-phase (RP) HPLC method combined with solid-phase extraction (SPE) has demonstrated sensitive and specific detection of strychnine in biological samples, proving effective even when conventional techniques like GC-MS failed. psu.edu The LOD for this RP-HPLC method was reported as 0.5 ng/mL in spiked blood samples, with a limit of quantitation (LOQ) of 5 ng/mL. psu.edu

UHPLC represents an advancement over traditional HPLC, utilizing stationary phases with smaller particle diameters (below 2 µm) to enhance separation efficiency and analysis speed. tandfonline.comresearchgate.net This makes UHPLC particularly advantageous for achieving high separation efficiency in the analysis of compounds like strychnine. tandfonline.com A simple and highly efficient RP-HPLC method, which can be considered a precursor to UHPLC in its efficiency goals, has been developed for the detection, qualitative, and quantitative analysis of strychnine, achieving separation within 6 minutes with high sensitivity after optimizing conditions. researchgate.netamazonaws.com UHPLC methods have been developed for quick analysis of strychnine, with qualitative and quantitative analysis performed using UV detection at 254 nm. researchgate.netamazonaws.com

Gas Chromatography (GC) for Volatile or Derivatized Analytes

Gas chromatography (GC) is another established technique for strychnine analysis, particularly useful for volatile or appropriately derivatized analytes. psu.eduoup.com GC is often coupled with detectors such as nitrogen-phosphorus detection (NPD) or mass spectrometry (MS). psu.eduoup.com GC with NPD has been used for the detection and quantitation of strychnine in body fluids and tissues. oup.comresearchgate.net While GC and GC-MS have been commonly used, highly polar compounds or those with functional groups that may interact with the chromatographic system often benefit from chemical derivatization to improve volatility, stability, and chromatographic behavior. psu.edujfda-online.comsigmaaldrich.com Although the search results mention GC analysis of strychnine, specific details on derivatization procedures for strychnine in GC were not prominently featured, suggesting that in some GC methods, strychnine may be analyzed without derivatization or that derivatization is not always necessary depending on the specific GC conditions and matrix. However, the general principle of derivatization in GC for polar compounds is well-established to enhance analytical performance. jfda-online.comsigmaaldrich.com

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

Thin-layer chromatography (TLC) is a simple and reliable method often used for the qualitative detection and semi-quantitative analysis of strychnine, particularly in initial screening protocols or for identifying the presence of the compound in plant materials or biological samples. psu.edusums.ac.irnih.govoup.comscispace.comresearchgate.netakjournals.comoup.com TLC methods involve resolving compounds on a stationary phase (e.g., silica (B1680970) gel plates) using a mobile phase, followed by visualization using detection agents such as Dragendorff's reagent, which is specific for alkaloids. nih.govscispace.comakjournals.com TLC profiles can be valuable for identifying the presence of strychnine and distinguishing original drug materials from adulterants. nih.gov Quantitative analysis using TLC can be performed with densitometry. scispace.comoup.com A high-performance TLC (HPTLC) method with densitometry has been developed for the simultaneous quantitation of strychnine and brucine (B1667951), demonstrating sensitivity comparable to HPLC techniques, with a detection limit of 5 ng for strychnine. scispace.comoup.com Another TLC method reported LOD and LOQ values for strychnine as 1.9 ng and 8.25 ng, respectively. researchgate.net TLC can be used for identification and quantitative analysis of strychnine at a level of 0.1 µg. akjournals.com

Mass Spectrometry (MS) Applications in Strychnine Detection

Mass spectrometry (MS) provides powerful capabilities for the identification and quantification of strychnine based on its mass-to-charge ratio and fragmentation patterns. uc.ptoup.comresearchgate.netoup.comshimadzu.com.cnepa.govunl.eduoup.comnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net MS is frequently coupled with chromatographic techniques (LC-MS and GC-MS) to combine the separation power of chromatography with the identification power of MS. psu.eduuc.ptsums.ac.iroup.comoup.comshimadzu.com.cnepa.govunl.eduoup.comnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS and MS3) for Structural Confirmation and Quantification

Tandem mass spectrometry (MS/MS, or MS²) and multi-stage mass spectrometry (MS³, MSⁿ) are particularly valuable for the structural confirmation and sensitive quantification of strychnine in complex matrices. oup.comresearchgate.netoup.comshimadzu.com.cnepa.govunl.eduoup.comnih.govnih.govresearchgate.netnih.gov These techniques involve multiple stages of mass analysis, allowing for the selection of parent ions and subsequent fragmentation to produce characteristic product ions. oup.comresearchgate.netoup.comshimadzu.com.cnunl.eduoup.comnih.govnih.gov This fragmentation pattern serves as a fingerprint for unambiguous identification and provides high selectivity and sensitivity for quantification, especially in the presence of matrix interferences. researchgate.netoup.comshimadzu.com.cnunl.eduoup.comnih.govnih.gov

LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode are commonly used for the quantitative analysis of strychnine. oup.comepa.govoup.comnih.govresearchgate.net For example, an LC-MS/MS method for the simultaneous determination of strychnine and its metabolite in rat plasma used MRM mode with a linear calibration range of 0.510 to 306.3 ng/mL for strychnine. nih.gov The base fragment ion at m/z 264 is often chosen for quantitative analysis of strychnine in LC-MS/MS methods. oup.comoup.com

MS³ provides an even higher degree of specificity for structural confirmation and quantification by performing a third stage of mass analysis on a fragment ion from the MS/MS stage. oup.comresearchgate.netshimadzu.com.cnunl.eduoup.comnih.govnih.gov This is particularly useful for confirming the presence of strychnine in challenging matrices where significant matrix effects may occur. unl.edunih.gov In one study using HPLC/MS with MS³, the parent ion isolated was m/z 335, the MS² fragment was m/z 264, and the MS³ fragment used for quantification was m/z 234. unl.edu This approach provided high specificity and sensitivity, even with small sample sizes and heterogeneous matrices. unl.edu GC-MS-MS analysis of strychnine using electron ionization has identified confirmatory ions at m/z 334 (parent ion), 319, 306, 277, 261, 246, 233, and 220. oup.comresearchgate.netnih.gov Additional confirmation can be obtained through GC-MS-MS-MS analysis of these ions, revealing fragmentation pathways consistent with the structure of strychnine. researchgate.netnih.gov

Integration of LC-MS and GC-MS for Complex Sample Analysis

The hyphenation of chromatographic techniques with mass spectrometry, specifically LC-MS and GC-MS, is widely applied for the analysis of strychnine in complex samples. psu.eduuc.ptsums.ac.iroup.comoup.comshimadzu.com.cnepa.govunl.eduoup.comnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net LC-MS is particularly advantageous for the analysis of thermo-labile, highly polar, and non-volatile compounds like strychnine compared to GC or GC-MS alone, offering higher sensitivity and superior selectivity. oup.com LC-MS methods, including those utilizing ion trap mass spectrometry (LC-ESI-ITMS), can acquire rich structural information and are useful for identifying metabolites by comparing fragmentation patterns with the parent drug. oup.comshimadzu.com.cnoup.com

GC-MS is also a powerful tool, especially when dealing with volatile or semi-volatile compounds or after appropriate sample preparation and potential derivatization. psu.eduuc.ptoup.comresearchgate.netresearchgate.net GC-MS operating in selected ion monitoring (SIM) mode can be used for both identification and quantification of strychnine, offering good sensitivity. uc.ptresearchgate.net The combination of chromatographic separation and mass spectrometric detection in LC-MS and GC-MS allows for the effective analysis of strychnine in complex research matrices, minimizing interference and providing robust identification and quantification. psu.eduuc.ptoup.comoup.comepa.govunl.eduoup.comnih.govnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Sample Preparation and Extraction Methodologies

Effective sample preparation and extraction are crucial for the accurate determination of strychnine in complex matrices. Various methods have been developed and applied depending on the nature of the sample.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies

The QuEChERS method has emerged as a valuable approach for the extraction of various contaminants, including strychnine, from different matrices. This method is known for its simplicity, speed, cost-effectiveness, and efficiency. A QuEChERS-UPLC-QTRAP-MS method has been developed for the detection of pesticides, including strychnine, from liver tissue. nih.govtandfonline.com This method involves filtration and purification using a dispersive solid phase extraction (DSPE) procedure with PSA, MgSO4, and C18. tandfonline.com Following optimization, this QuEChERS-based method achieved high recoveries for strychnine, ranging from 98.97% to 104.0%. nih.govtandfonline.com The QuEChERS approach has also been successfully applied for the multi-class chemical contaminant analysis in vertebrate animal tissues, significantly reducing sample preparation time. sasa.gov.uk

Extraction from Diverse Research Matrices (e.g., Plant Tissues, Environmental Samples, Biological Media)

Extraction of strychnine from diverse matrices requires tailored approaches to efficiently isolate the compound from interfering substances.

For biological media such as blood and urine, solid-phase extraction (SPE) using Sep-Pak C18 cartridges has been established, demonstrating recoveries of approximately 90% for both strychnine and brucine spiked into these fluids. astm.orgasme.org Another method for strychnine determination in human blood utilizes solid phase microextraction (SPME) via direct immersion followed by GC-EI-MS. nih.govresearchgate.net This SPME method, using a 65 µm Carbowax/Divinylbenzene fibre coating, was found to be a good alternative to traditional liquid-liquid extraction methods for biological media. nih.govresearchgate.net Liquid-liquid extraction (LLE) remains a conventional and widely used technique for the extraction of strychnine from complex matrix samples like human blood, urine, and rat plasma, often employing solvents such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and ethyl ether. tandfonline.com LLE has been praised for its good extraction and purification effects, being easy and simple to handle and cost-effective. tandfonline.com

In environmental samples, such as soil, extraction has been performed using a sodium hydroxide (B78521) aqueous solution via shaking, followed by the addition of ethanol (B145695) in ethyl acetate and hexane. epa.gov The combined extracts are then evaporated and reconstituted for analysis. epa.gov Environmental samples like grain have also been analyzed for strychnine content after dilution in distilled and deionized water and vortexing before extraction. nih.gov